molecular formula C16H24ClNO B4957418 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine

1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine

Cat. No.: B4957418
M. Wt: 281.82 g/mol
InChI Key: ZKQXUWWWZRJRBX-UHFFFAOYSA-N
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Description

1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine is an organic compound that features a piperidine ring attached to a phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine typically involves the reaction of 4-chloro-2,6-dimethylphenol with 3-chloropropylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion displaces the chloride ion from the 3-chloropropylpiperidine.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogenating agents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    4-chloro-2,6-dimethylphenol: The phenolic precursor used in the synthesis of the target compound.

Uniqueness

1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO/c1-13-11-15(17)12-14(2)16(13)19-10-6-9-18-7-4-3-5-8-18/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQXUWWWZRJRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCN2CCCCC2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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